1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula and a molecular weight of 242.65 g/mol. It is classified under hydrazines, which are organic compounds containing the functional group -NH-NH2. The compound is notable for its unique structure, featuring a trifluoromethylthio group, which contributes to its reactivity and potential biological activity. The compound's CAS number is 99479-71-7, and it is recognized in various chemical databases for its distinct properties and applications .
The trifluoromethylthio group enhances the electrophilicity of the aromatic ring, making it more reactive towards electrophilic aromatic substitution reactions .
The synthesis of 1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine can be achieved through several methods:
These methods highlight the versatility of synthetic routes available for producing this compound .
1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine has potential applications in various fields:
The unique trifluoromethylthio group may enhance the efficacy and specificity of compounds developed from it .
Several compounds share structural similarities with 1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Fluoro-3-(trifluoromethyl)phenylhydrazine | 105224-02-0 | Contains fluoro substituent |
4-(Trifluoromethyl)phenylhydrazine | 368-90-1 | Lacks chlorine substituent |
4-Chlorophenylhydrazine | 100-63-0 | Simple chlorinated phenyl derivative |
Phenylhydrazine | 100-63-0 | Basic structure without additional groups |
1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine is unique due to its combination of a chloro substituent and a trifluoromethylthio group, which may enhance its reactivity and biological activity compared to other hydrazines. This specific combination could lead to distinct pharmacological profiles not observed in simpler analogs .